molecular formula C18H21NO2 B5818549 4-isobutoxy-N-(3-methylphenyl)benzamide

4-isobutoxy-N-(3-methylphenyl)benzamide

Cat. No. B5818549
M. Wt: 283.4 g/mol
InChI Key: SBUPKDNERKWSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(3-methylphenyl)benzamide is a compound that belongs to the class of benzamides. It has a molecular weight of 309.41 g/mol and a chemical formula of C18H23NO2. This compound has been extensively studied for its various applications in scientific research. In

Scientific Research Applications

4-isobutoxy-N-(3-methylphenyl)benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged and abnormal cells.
Biochemical and Physiological Effects
Studies have shown that 4-isobutoxy-N-(3-methylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer growth. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isobutoxy-N-(3-methylphenyl)benzamide is its effectiveness in inhibiting the growth of cancer cells. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-isobutoxy-N-(3-methylphenyl)benzamide. One direction is to explore its potential as a cancer treatment in clinical trials. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for use in experimental settings.

Synthesis Methods

The synthesis of 4-isobutoxy-N-(3-methylphenyl)benzamide involves the reaction between 3-methylbenzoic acid, isobutylamine, and thionyl chloride. The reaction mixture is heated under reflux, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.

properties

IUPAC Name

N-(3-methylphenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)12-21-17-9-7-15(8-10-17)18(20)19-16-6-4-5-14(3)11-16/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPKDNERKWSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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